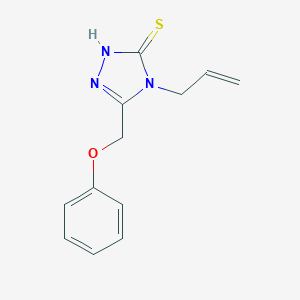

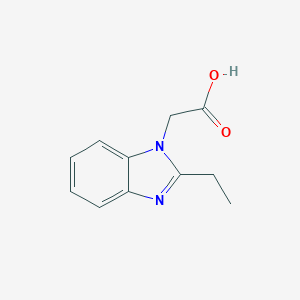

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

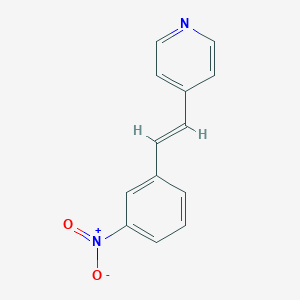

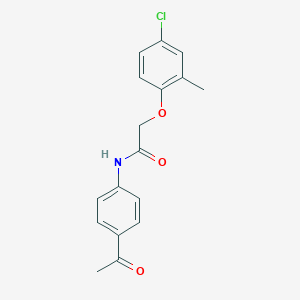

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H13N3OS . It has a molecular weight of 247.32 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol are not provided in the sources I found . This information might be available in specialized chemical literature or databases.Applications De Recherche Scientifique

Reactivity and Biological Activity

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is part of the broader class of 1,2,4-triazole derivatives, known for their significant reactivity and diverse biological activities. These compounds, including various 1,2,4-triazole-3-thiones, have been compared to biogenic amino acids like cysteine due to their free SH-group, highlighting their potential in antioxidant and antiradical activities. This comparison suggests a positive impact on biochemical processes in patients exposed to high doses of radiation. The synthesis and pharmacological activities of these derivatives have revealed new opportunities for their application in scientific research, demonstrating a wide range of biological activities such as antimicrobial, antifungal, and antioxidant properties (Kaplaushenko, 2019).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives have been a focus of recent scientific research. These compounds are utilized in various fields beyond pharmaceuticals, such as engineering, metallurgy, and agriculture. Their application spans from optical materials to antioxidants and corrosion inhibitors, highlighting their versatility and importance in scientific research. The interest in these derivatives is propelled by their low toxicity and potential for diverse applications, underscoring the ongoing search for novel and promising molecules within this class of compounds (Parchenko, 2019).

Industrial Applications and Bioactive Potential

Research into 1,2,4-triazole derivatives has also extended into the industrial sector, with applications in the production of agricultural products, pharmaceuticals, and dyes, among others. Their role as the basic raw material for the fine organic synthesis industry emphasizes the significant impact of these compounds. The versatility of 1,2,4-triazole derivatives, including their use in creating high-energy materials and anti-corrosion additives, points to their broad spectrum of bioactive potential. This diverse range of applications underscores the importance of 1,2,4-triazole derivatives in contributing to advancements in various scientific and industrial fields (Nazarov et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-(phenoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAYRNAJFNFAIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352190 |

Source

|

| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

21358-15-6 |

Source

|

| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)

![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)